N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-5-4-15(17(10-16)27-2)12-21-20(25)14-6-8-24(9-7-14)18-11-19(28-3)23-13-22-18/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDDMRZFVHFHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Derivatives
The piperidine ring is synthesized via catalytic hydrogenation of pyridine precursors. A method adapted from CN112661694B involves:
-
Methylation of 4-pyridinecarboxaldehyde with dimethyl carbonate under acid catalysis (e.g., toluenesulfonic acid) to form 4-(dimethoxymethyl)pyridine.
-
Hydrogenation using Ru/C (5% loading) in toluene at 40°C under 2 MPa H₂ pressure for 12 hours, yielding 4-(dimethoxymethyl)piperidine with 97.2% yield and 99.6% purity.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ru/C (5%) | Toluene | 40 | 2 | 97.2 | 99.6 |
| Ru/SiO₂ (10%) | Methyl acetate | 60 | 3 | 96.8 | 99.3 |
| Rh/Al₂O₃ (5%) | Ethanol | 80 | 4 | 94.5 | 98.9 |
Carboxamide Formation
The piperidine-4-carboxylic acid intermediate is coupled with 2,4-dimethoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt). A representative protocol from WO2020079205A1 employs:
-
Activation : Piperidine-4-carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.
-
Coupling : 2,4-Dimethoxybenzylamine (1.05 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the carboxamide in 89% yield.
Functionalization with 6-Methoxypyrimidin-4-yl
Synthesis of 4-Chloro-6-Methoxypyrimidine
The pyrimidine moiety is prepared via:
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine-4-carboxamide is reacted with 4-chloro-6-methoxypyrimidine under basic conditions:
-
Conditions : K₂CO₃ (2 eq), DMF, 80°C, 8 hours.
-
Outcome : Substitution proceeds with 91% conversion, confirmed by HPLC. Purification via recrystallization (ethanol/water) yields the final product in 86% purity.
Optimization and Scalability Considerations
Catalyst Recycling
The Ru/C catalyst from hydrogenation steps can be recovered and reused for up to five cycles without significant activity loss (<5% yield reduction).
Solvent Selection
Toluene and methyl acetate are preferred for hydrogenation due to their inertness and ease of removal. Ethanol, while effective, necessitates higher temperatures, increasing energy costs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- Molecular Formula : C20H26N4O4
- CAS Number : 1251630-04-2
Medicinal Chemistry
This compound exhibits potential as a drug candidate due to its structural features that may interact with biological targets. The methoxy groups and the piperidine ring enhance its lipophilicity and receptor binding capabilities, making it suitable for further development in pharmacological studies.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes. Research indicates that it can act as a nitric oxide synthase (NOS) inhibitor, which is significant in the context of cardiovascular diseases and neurodegenerative disorders . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion.
Receptor Binding Assays
This compound has been utilized in receptor binding assays to study interactions with various neurotransmitter receptors. Its affinity for these receptors suggests potential applications in treating psychiatric disorders .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on NOS Inhibition : A study demonstrated that this compound effectively reduced nitric oxide production in vitro, suggesting its potential role in managing conditions associated with excessive nitric oxide synthesis .
- Psychiatric Disorder Model : In animal models for anxiety and depression, administration of this compound showed significant behavioral improvements, indicating its potential as an anxiolytic agent .
- Synthetic Pathway Development : Research focused on optimizing synthetic routes for this compound highlighted its utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Backbone
The piperidine-4-carboxamide scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Impact on Yield : Electron-rich substituents (e.g., methoxy groups) generally correlate with moderate yields (~51–62%), while bulkier groups (e.g., naphthyl) may reduce synthetic efficiency .
- Purity Trends : Compounds with hydrophobic substituents (e.g., naphthyl) achieve higher HPLC purity (>99.8%), likely due to improved crystallization .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies and findings related to the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be categorized based on its structural features:
- Chemical Formula : CHNO
- Molecular Weight : 342.39 g/mol
- Functional Groups : It contains a piperidine ring, methoxy groups, and a pyrimidine moiety, which are crucial for its biological activity.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of key inflammatory mediators:
- Inhibition of COX Enzymes : Studies demonstrate that related pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. For instance, certain derivatives showed IC values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of Pyrimidine Derivatives
| Compound | COX-2 IC (μM) | COX-1 IC (μM) |
|---|---|---|
| Celecoxib | 0.04 | Not specified |
| Compound A | 0.04 | 6.74 |
| Compound B | 0.05 | 7.10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanisms include:
- Cytotoxicity Against Cancer Cell Lines : The compound's cytotoxic effects were evaluated against several cancer cell lines, including HepG2 (liver cancer) and K562 (chronic myeloid leukemia). Preliminary results indicated significant growth inhibition with IC values ranging from 10 to 20 μM .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 15 |
| K562 | 12 |
| B16F10 | 18 |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have shown the ability to inhibit NOS, leading to reduced production of nitric oxide, a key player in inflammation .
- Impact on Apoptotic Pathways : The compound may induce apoptosis in cancer cells by modulating the expression of apoptotic genes such as p53 and caspases, which are critical for programmed cell death.
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the pyrimidine ring enhances anti-inflammatory and anticancer activities. For example, electron-donating groups have been linked to increased potency against COX enzymes .
Case Study 1: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory effects of a series of pyrimidine derivatives including this compound using carrageenan-induced paw edema models in rats. Results indicated a significant reduction in edema comparable to indomethacin treatment.
Case Study 2: Anticancer Screening
In vitro studies using human cancer cell lines demonstrated that compounds related to this compound exhibited potent cytotoxic effects. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.
Q & A
Q. What controls and replicates are essential for reproducibility in enzyme inhibition assays?
- Methodological Answer :
- Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle in all plates.
- Technical Replicates : Triplicate wells per condition; repeat assays ≥3 times.
- Data Normalization : Express inhibition as % activity relative to controls (Z’ factor >0.5 indicates robust assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
